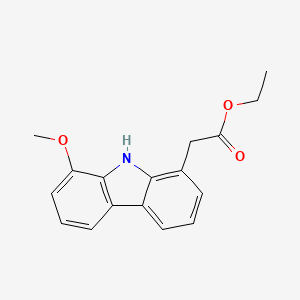

Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-21-15(19)10-11-6-4-7-12-13-8-5-9-14(20-2)17(13)18-16(11)12/h4-9,18H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHGAYBZIBKQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C(=CC=C1)C3=C(N2)C(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate typically involves the reaction of 8-methoxy-9H-carbazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

[ \text{8-methoxy-9H-carbazole} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole-1,4-quinone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the carbazole nitrogen or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carbazole-1,4-quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate serves as a crucial building block for synthesizing more complex carbazole derivatives and polymers. Its unique structure allows for modifications that can lead to materials with tailored properties.

Biology

This compound has been investigated for various biological activities:

- Anticancer Properties: Studies have shown that carbazole derivatives exhibit potential anticancer effects by inhibiting specific molecular pathways involved in cancer progression .

- Antimicrobial Activity: this compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

- Antioxidant Effects: The compound's ability to scavenge free radicals positions it as a potential antioxidant agent, beneficial in preventing oxidative stress-related diseases .

Material Science

The compound is utilized in the production of materials with optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for applications in advanced electronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate can be compared with other carbazole derivatives, such as:

Carbazole: The parent compound with a simpler structure.

9-Ethylcarbazole: A derivative with an ethyl group at the nitrogen position.

3,6-Di-tert-butylcarbazole: A derivative with bulky tert-butyl groups at the 3 and 6 positions.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications .

Biological Activity

Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate, a derivative of carbazole, has garnered attention in recent years due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The unique structure combines an ethyl acetate moiety with a substituted carbazole ring, which influences its biological activity and chemical reactivity. The presence of the methoxy group at position 8 on the carbazole ring is particularly significant for its biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to observed biological effects. For example, its potential anticancer properties may stem from its ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of carbazole derivatives, including this compound. Research conducted on various cancer cell lines has shown promising results:

| Cell Line | IC50 Value (µM) | Effects Observed |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| HEP 2 (Laryngeal) | 15.0 | Inhibition of cell proliferation |

| EAC (Ehrlich's Ascites Carcinoma) | 10.0 | Cytotoxic effects observed |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer types, potentially making it a candidate for further drug development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

The compound exhibited comparable activity to standard antibiotics, indicating its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. This compound has been shown to scavenge free radicals effectively:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results indicate that the compound can act as a potent antioxidant, which may contribute to its overall therapeutic profile.

Case Study 1: Anticancer Properties in A549 Cells

A study conducted by Kaushik et al. investigated the effects of this compound on A549 lung cancer cells. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins. This study highlights the compound's potential as an anticancer agent in lung cancer therapy .

Case Study 2: Antimicrobial Efficacy Against Multidrug-resistant Strains

Another research effort assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its potential use in treating infections caused by resistant bacteria .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate?

- Answer: A standard route involves reductive amination of carbazole-9-acetaldehyde derivatives. For example, carbazole-9-acetaldehyde is reacted with a secondary amine in 1,2-dichloroethane using sodium triacetoxyborohydride as a reducing agent. Purification is achieved via column chromatography (e.g., Hexane/EtOAc 1:1), yielding the product as a white solid (79% yield) . Alternative methods include direct coupling of carbazole precursors with ethyl acetate derivatives under acidic or catalytic conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of methoxy (δ ~3.8–4.0 ppm), carbazole aromatic protons (δ ~7.0–8.5 ppm), and ethyl ester groups (δ ~1.2–4.2 ppm).

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 318.42 for CHNO) .

- IR Spectroscopy: Stretching frequencies for ester C=O (~1740 cm) and methoxy C-O (~1250 cm) confirm functional groups.

Q. How is the purity of this compound assessed post-synthesis?

- Answer:

- HPLC/GC-MS: Quantifies purity (e.g., 95% purity in commercial batches) and detects impurities using ethyl acetate as a mobile phase .

- Melting Point Analysis: Sharp melting points (e.g., 139.5–140°C for related carbazoles) indicate crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in carbazole-acetate synthesis?

- Answer:

- Solvent Selection: Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction efficiency by stabilizing intermediates .

- Stoichiometry: Excess sodium triacetoxyborohydride (1.4 equiv.) ensures complete reduction of imine intermediates .

- Temperature Control: Room-temperature reactions reduce side reactions like ester hydrolysis.

- Byproduct Analysis: TLC monitoring and LC-MS identify impurities (e.g., unreacted carbazole aldehydes) .

Q. What crystallographic strategies resolve hydrogen bonding networks in carbazole derivatives?

- Answer:

- Software Tools: SHELXL refines hydrogen atom positions using riding models (C–H = 0.95–0.99 Å) and isotropic refinement for N–H bonds .

- Graph-Set Analysis: Intermolecular N–H···O bonds form C(8) chains, as observed in related carbazole-acetic acid structures (O···O distance: 2.68 Å) .

- Data Validation: Cross-checking with ORTEP-III visualizes molecular packing and hydrogen bond geometry .

Q. How are computational and experimental structural data reconciled for carbazole derivatives?

- Answer:

- Dihedral Angle Analysis: Experimental X-ray data (e.g., 88.5° torsion between carbazole and ester groups) are compared with DFT-optimized geometries to validate computational models .

- Electron Density Maps: SHELXE-generated maps resolve discrepancies in aromatic ring coplanarity (e.g., dihedral angles <3° between benzene rings) .

Q. What methodologies address challenges in refining methyl/methoxy group orientations in crystallography?

- Answer:

- Torsion Angle Refinement: SHELXL allows free refinement of methyl group orientations (e.g., C–S–CH torsion angles in sulfonamide derivatives) .

- Displacement Parameters: Anisotropic refinement of non-hydrogen atoms improves accuracy for methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.